

Introduction: The Strategic Value of a Versatile Pyrazole Intermediate

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Compound of Interest

Compound Name:	3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile
CAS No.:	1006508-22-0
Cat. No.:	B3197738

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The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. The target molecule, **3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile**, is of particular interest for several reasons:

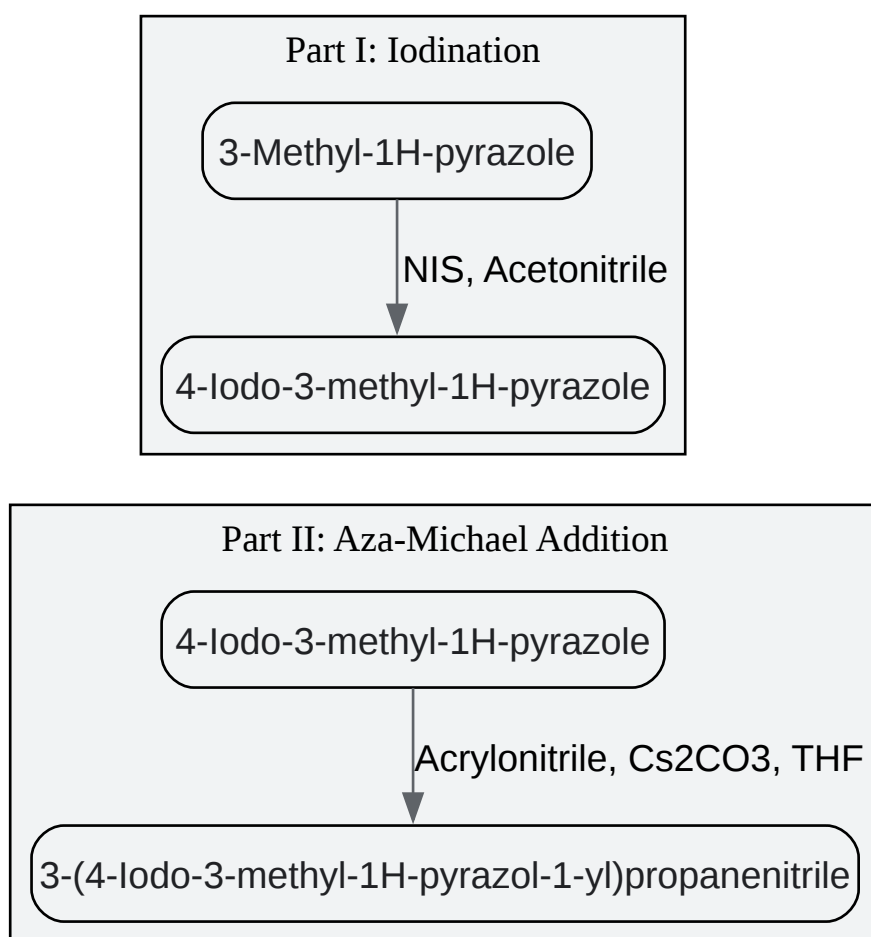
- **The 4-Iodo Group:** This functionality serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which are fundamental in modern drug discovery for creating complex molecular architectures.[3][4]
- **The Propanenitrile Side-Chain:** The cyano group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5] This moiety is present in various pharmaceuticals and can be a key interacting element with biological targets.[6]
- **The N-1 Alkylation:** The specific placement of the propanenitrile chain on the N-1 position of the pyrazole ring is crucial for defining the molecule's three-dimensional shape and

interaction profile. Aza-Michael additions provide a reliable method for achieving this regioselectivity.[7][8]

This guide details an efficient two-step synthetic sequence, beginning with the regioselective iodination of a commercially available precursor, followed by a base-catalyzed aza-Michael addition to append the propanenitrile side-chain.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations: the formation of the key iodinated intermediate and its subsequent alkylation.



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Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 4-Iodo-3-methyl-1H-pyrazole (Intermediate 1)

Principle and Rationale

The initial step focuses on the regioselective iodination of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C-4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective substitution.^{[9][10]}

Several methods exist for the iodination of pyrazoles.^[11] We have selected a protocol utilizing N-Iodosuccinimide (NIS) as the iodine source. This choice is predicated on several factors:

- **Expertise & Experience:** NIS is a mild, easy-to-handle, and crystalline solid electrophilic iodinating agent, which avoids the use of elemental iodine and strong oxidizers that can lead to side reactions.^{[12][13]}
- **Trustworthiness:** The reaction is known to be high-yielding and highly regioselective for the 4-position of the pyrazole core, minimizing the formation of isomeric impurities and simplifying purification.^{[3][13]}
- **Authoritative Grounding:** The use of NIS for the iodination of pyrazoles is a well-documented and standard procedure in heterocyclic chemistry.^{[12][13]}

Experimental Protocol: Iodination of 3-Methyl-1H-pyrazole

Reagent	Molar Eq.	MW (g/mol)	Amount
3-Methyl-1H-pyrazole ^[14]	1.0	82.10	(e.g., 8.21 g)
N-Iodosuccinimide (NIS)	1.1	224.98	(e.g., 24.75 g)
Acetonitrile (Solvent)	-	41.05	(e.g., 200 mL)

Procedure:

- To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen).
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO_3) and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-3-methyl-1H-pyrazole as a solid.

Part II: Synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Principle and Rationale

This step involves the N-alkylation of the 4-iodo-3-methyl-1H-pyrazole intermediate with acrylonitrile via an aza-Michael addition. This reaction is a conjugate addition of a nitrogen nucleophile to an α,β -unsaturated carbonyl compound (or its analogue, like a nitrile).[8][15]

The key to this transformation is the activation of the pyrazole nitrogen:

- Expertise & Experience: The N-H proton of the pyrazole is weakly acidic. A base is required to deprotonate it, forming a pyrazolate anion which is a much stronger nucleophile. Cesium carbonate (Cs_2CO_3) is an excellent choice as it is a soft base that exhibits good solubility in many organic solvents and is highly effective in promoting Michael additions.[8][15]

- **Trustworthiness:** This method reliably produces the N-1 alkylated product. Alkylation at the N-2 position is generally disfavored due to steric hindrance from the adjacent methyl group at the C-3 position. This high regioselectivity is a hallmark of the Michael addition for substituted pyrazoles.[16]
- **Authoritative Grounding:** The base-catalyzed aza-Michael addition of azoles to electron-deficient alkenes like acrylonitrile is a well-established and powerful method for C-N bond formation.[7][17]

Experimental Protocol: Aza-Michael Addition

Reagent	Molar Eq.	MW (g/mol)	Amount
4-Iodo-3-methyl-1H-pyrazole	1.0	207.99	(e.g., 20.8 g)
Acrylonitrile	1.5	53.06	(e.g., 7.96 g)
Cesium Carbonate (Cs ₂ CO ₃)	1.5	325.82	(e.g., 48.9 g)
Tetrahydrofuran (THF, Solvent)	-	72.11	(e.g., 250 mL)

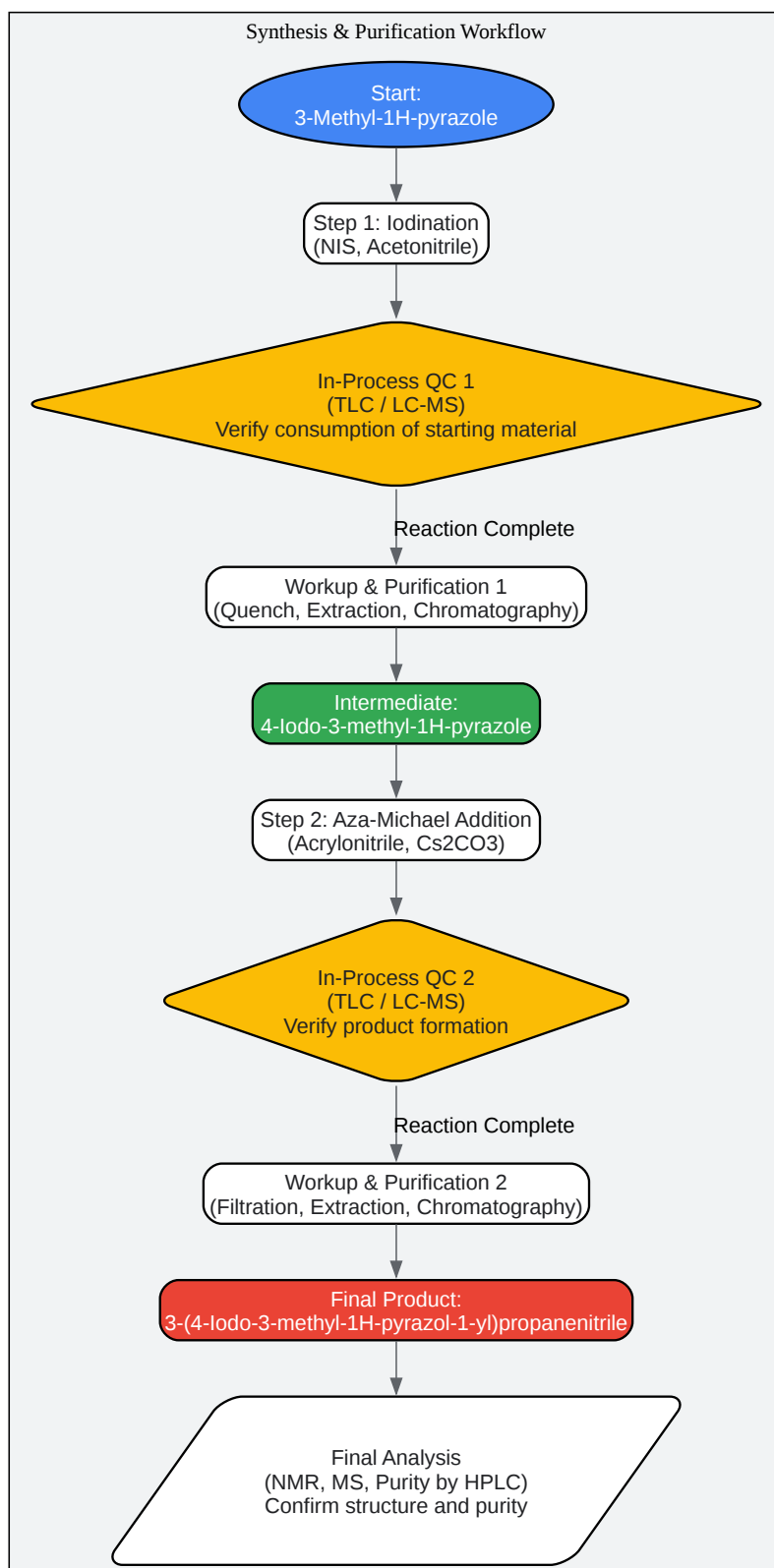
Procedure:

- To a suspension of 4-iodo-3-methyl-1H-pyrazole (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous THF, add acrylonitrile (1.5 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile**.

Experimental Workflow and Self-Validation

A robust synthesis relies on a self-validating system of in-process controls and final product verification.



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Caption: A self-validating workflow for the synthesis.

- **In-Process Controls:** Regular monitoring by TLC or LC-MS at each stage is critical. This allows for the precise determination of reaction completion, preventing the formation of byproducts from over-running the reaction and ensuring the starting material is fully consumed before proceeding.
- **Structural Confirmation:** The identity of the intermediate and the final product must be unequivocally confirmed.
 - **NMR Spectroscopy (^1H and ^{13}C):** Provides definitive information about the molecular structure, confirming the regioselectivity of both the iodination (disappearance of the C4-H signal) and the N-alkylation (appearance of the propanenitrile signals and their integration).
 - **Mass Spectrometry (MS):** Confirms the molecular weight of the intermediate and the final product, validating the successful incorporation of the iodo and propanenitrile groups.
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which is a critical parameter for its use in drug development and biological screening.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to **3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile**. The strategy relies on well-established, high-yielding reactions: electrophilic iodination and aza-Michael addition. The resulting compound is a highly valuable and versatile intermediate, primed for further diversification through its iodo-substituent, making it an important asset for building libraries of novel compounds in the pursuit of new therapeutic agents.

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